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Compound of Interest

Compound Name:
(R)-1-benzyl-5-methyl-1,4-

diazepane

Cat. No.: B2544774 Get Quote

A critical evaluation of various synthetic pathways to the antiviral drug oseltamivir reveals a

trade-off between starting material accessibility, process efficiency, and overall cost. This guide

compares three prominent synthetic routes, providing a quantitative analysis of their economic

viability and detailed experimental protocols for key transformations.

The commercial production of oseltamivir, marketed as Tamiflu®, has historically relied on a

semi-synthetic approach starting from (-)-shikimic acid, a natural product extracted from

Chinese star anise.[1][2][3] However, the limited availability and fluctuating price of this starting

material have spurred the development of numerous alternative synthetic strategies.[3][4][5]

This analysis focuses on a comparative assessment of the following routes:

Route 1: The Shikimic Acid Route (Roche's Industrial Synthesis)

Route 2: The Diels-Alder Route from Furan and Ethyl Acrylate (Corey Synthesis)

Route 3: The Azide-Free Route from Diethyl D-tartrate

Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each synthetic route, offering a

direct comparison of their efficiency and potential cost-effectiveness.
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Parameter
Route 1: Shikimic
Acid

Route 2: Diels-
Alder

Route 3: Diethyl D-
tartrate

Starting Material (-)-Shikimic Acid Furan, Ethyl Acrylate Diethyl D-tartrate

Number of Steps ~10-12[5] ~11[1] 11[6]

Overall Yield 17-22%[1] ~27%[5]

Not explicitly stated,

but implied to be

competitive.

Key Transformations
Epoxidation, Azide

opening[7]

Asymmetric Diels-

Alder[1]

Asymmetric aza-

Henry, Domino nitro-

Michael/HWE[6]

Use of Hazardous

Reagents
Azides[1] Avoids azides[1] Azide-free[6]

Starting Material Cost High and variable[3] Low[1]
Inexpensive and

abundant[6]

Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: The Shikimic Acid Route (Key Step:
Epoxidation and Azide Opening)
The industrial synthesis of oseltamivir from (-)-shikimic acid involves the formation of a key

epoxide intermediate, which is then opened by an azide nucleophile to introduce one of the

critical nitrogen functionalities.[7]

1. Epoxidation of Shikimic Acid Derivative: A derivative of (-)-shikimic acid, typically the methyl

ester with protected hydroxyl groups, is treated with a suitable epoxidizing agent. For instance,

treatment of methyl shikimate under Mitsunobu conditions can selectively activate the C-5

hydroxyl group, leading to the formation of an epoxide.[7]

2. Regioselective Azide Opening: The resulting epoxide is then subjected to a regioselective

ring-opening reaction using an azide source, such as sodium azide. This reaction preferentially
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occurs at the sterically less hindered C-5 position to yield an azido alcohol, a key intermediate

in the synthesis of oseltamivir.[5][7]

Route 2: The Diels-Alder Route (Key Step: Asymmetric
Diels-Alder Reaction)
E.J. Corey and his group developed a novel synthetic route that bypasses the need for shikimic

acid, starting from simple and inexpensive materials.[1]

1. Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder

reaction between butadiene and the trifluoroethyl ester of acrylic acid.[1] This reaction is

catalyzed by a chiral oxazaborolidine catalyst (CBS catalyst) to establish the desired

stereochemistry in the cyclohexene core.[1]

2. Subsequent Transformations: The resulting Diels-Alder adduct is then converted to

oseltamivir through a series of transformations, including amidation, iodolactamization, and

aziridination, ultimately avoiding the use of potentially explosive azide reagents.[1]

Route 3: The Azide-Free Route from Diethyl D-tartrate
(Key Steps: Asymmetric Aza-Henry and Domino
Reaction)
This route provides an economical and practical alternative by utilizing the inexpensive and

readily available starting material, diethyl D-tartrate.[6]

1. Asymmetric Aza-Henry Reaction: A key step in this synthesis is an asymmetric aza-Henry

(nitro-Mannich) reaction to construct a chiral β-amino nitroalkane intermediate. This reaction

sets the stereochemistry for one of the chiral centers in the final product.

2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis features

a domino reaction that efficiently constructs the cyclohexene ring of oseltamivir. This sequence

involves an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons

olefination to form the carbon-carbon double bond of the cyclohexene ring.[6]
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The following diagrams illustrate the logical flow of each synthetic route and a comparative

analysis of their cost components.

Route 1: Shikimic Acid

Route 2: Diels-Alder

Route 3: Diethyl D-tartrate
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Caption: Workflow diagrams of the three synthetic routes to oseltamivir.
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Comparative Cost Analysis

Route 1: Shikimic Acid

Starting Material Cost: High Reagent Cost: Moderate Process Complexity: High

Route 2: Diels-Alder

Starting Material Cost: Low Reagent Cost: Moderate Process Complexity: Moderate

Route 3: Diethyl D-tartrate

Starting Material Cost: Low Reagent Cost: Low Process Complexity: Moderate

Conclusion

Click to download full resolution via product page

Caption: Logical relationship of cost components for each synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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